Home > Products > Screening Compounds P130203 > N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide - 1021070-81-4

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Catalog Number: EVT-3134936
CAS Number: 1021070-81-4
Molecular Formula: C17H15BrN4O5S2
Molecular Weight: 499.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: These compounds, particularly compound 6i, were identified as potent alkaline phosphatase inhibitors. They were synthesized as part of a study investigating novel inhibitors for this enzyme. []

Relevance: This series of compounds share the core structure of a 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different alkylthio substituents at the 5-position of the oxadiazole ring in this series allows for exploration of structure-activity relationships. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound has been found to exist in a new, thermodynamically stable crystalline form, which presents advantages for the stability of suspension formulations. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different substituents on the benzamide ring and the oxadiazole ring in this compound provides insights into potential structural modifications. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II)

Compound Description: This compound represents a zinc(II) complex incorporating N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide ligands. Its crystal structure has been reported, offering insights into its coordination chemistry. []

Relevance: This complex highlights the potential for metal coordination with ligands containing both the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Its discovery and characterization have been significant in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. []

Relevance: Though containing a dihydro-oxadiazole ring instead of the 1,3,4-oxadiazole present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the structural similarity and the presence of a benzamide moiety provide valuable insights into potential bioactivity and structural variations. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a potent inhibitor of sterol 14α-demethylase (CYP51) and has been effective in treating Chagas disease. [, , , ]

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the 5-phenyl group on the oxadiazole ring and the presence of a dichlorophenyl-imidazolyl ethyl group on the benzamide nitrogen, offer insights into potential structure-activity relationships. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)butyl]benzamide

Compound Description: This compound's crystal structure has been elucidated, providing detailed information on its molecular geometry and intermolecular interactions. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a thioxo group at the 5-position of the oxadiazole ring in this compound presents an alternative substituent compared to the bromothiophene in the main compound. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This series of compounds showed significant antibacterial activities. The study aimed to prepare biologically important heterocycles with enhanced bacterial resistance. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a thiazole ring system into the structure provides insights into potential modifications for enhancing antibacterial activity. []

5-Substituted Aryl/Aralkyl-1,3,4-Oxadiazol-2-Yl 4-(Morpholin-4-Ylsulfonyl)Benzyl Sulfides

Compound Description: These compounds were synthesized and evaluated as potential antibacterial agents. The study investigated the impact of structural variations on antibacterial activity. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This series explores the effect of various aryl/aralkyl substituents at the 5-position of the oxadiazole ring, providing insights into structure-activity relationships. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound's crystal structure has been determined, revealing its molecular geometry and the spatial arrangement of its substituents. []

Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a morpholine substituent, albeit on a pyridazinone ring, offers insight into potential structural variations and their influence on molecular properties. []

Compound Description: Compounds 4i and 4p have shown good nematocidal activity against Bursaphelenchus xylophilus, making them promising lead compounds for developing new nematicides. []

Relevance: While these compounds incorporate a 1,2,4-oxadiazole instead of the 1,3,4-oxadiazole found in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, their structural similarity, particularly the presence of a benzamide moiety and a substituted thiophene ring (in compound 4i), warrants consideration in the context of related compounds. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry, conformation, and intermolecular interactions. []

Relevance: Sharing the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, this compound showcases a different substitution pattern on the oxadiazole ring, particularly the sulfonylmethyl group at the 5-position. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and anticancer activities. The researchers aimed to develop new therapeutic agents with improved efficacy. [, ]

Relevance: These compounds share the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a dihydropyridine ring and variations in the substituents on the oxadiazole ring provide insights into potential modifications for enhancing biological activity. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This complex molecule, containing both 1,3,4-oxadiazole and benzamide groups, was synthesized and characterized using techniques like 1H-NMR, Mass, IR and Elemental analysis. []

Relevance: The presence of both 1,3,4-oxadiazole and benzamide functionalities in this compound, similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, makes it a relevant structure for comparison, despite the significant variations in the overall structure. []

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a-q)

Compound Description: Synthesized as potential drug candidates for Alzheimer’s disease, these derivatives were evaluated for their acetylcholinesterase (AChE) enzyme inhibition activity and haemolytic activity. []

Relevance: These compounds, despite lacking a benzamide group, share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole (8a-n)

Compound Description: These compounds were synthesized and screened for antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []

Relevance: While lacking a benzamide group, these compounds share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a substituted piperidine ring and an acetamide moiety linked through a sulfur atom at the 2-position of the oxadiazole ring provides insights into potential structural variations and their impact on antibacterial activity. []

Compound Description: These iridium(III) complexes, containing both 1,3,4-oxadiazole and benzamide units, were studied for their potential application in organic light-emitting diodes (OLEDs). []

Relevance: These complexes highlight the potential for incorporating the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide into metal complexes for optoelectronic applications. []

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4- Oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5- aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a thioacetamide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a benzyl sulfide linker and various substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

4-[2-[[5-aryl/aralkyl-1,3,4-Oxadiazol-2-yl]thio]ethyl]morpholine derivatives

Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []

Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of an ethyl sulfide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []

1,4-Bis(substituted 1,3,4-oxadiazoles and 1,2,4-triazoles) benzene

Compound Description: These compounds were synthesized from terephthalic acid and evaluated for their various biological activities. The study highlights the importance of these heterocyclic systems in medicinal chemistry. []

Relevance: While lacking the benzamide and morpholine moieties, this series of compounds highlights the versatility of the 1,3,4-oxadiazole ring system, also present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and its potential for developing biologically active compounds. []

1-(substituted phenylcarbonyl/sulfonylamino)-4-(5-methyl/phenyl-1,3,4-oxadiazole)-1,2,3,6-tetrahydropyridine

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cell lines. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a tetrahydropyridine ring and variations in the substituents on both the oxadiazole and the tetrahydropyridine rings provide insights into potential structural modifications for modulating anticancer activity. []

N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine

Compound Description: These compounds were synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, highlighting the versatility of this starting material for heterocycle synthesis. []

Relevance: The first compound, N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide, shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This compound demonstrates an alternative linkage between the oxadiazole ring and the benzamide nitrogen through an amino group. []

(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51 with a broader antiprotozoan spectrum of action compared to VNI. It shows strong antiparasitic activity, cures experimental Chagas disease, and suppresses visceral leishmaniasis. []

Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a difluorobiphenyl-imidazolyl ethyl group on the benzamide nitrogen and a phenyl group at the 5-position of the oxadiazole ring distinguishes VFV and provides insights into structure-activity relationships. []

Compound Description: These compounds, derived from dihalogeno-4-hydroxy-benzoic acids esters, showed growth stimulant properties during preliminary screening. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the dihalogeno-methoxyphenyl group at the 5-position and the presence or absence of alkylsulfanyl groups at the 2-position, provide insights into potential structure-activity relationships. []

Compound Description: These derivatives were synthesized from 1-aminopiperidine and screened for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and lipoxygenase (LOX) enzymes. []

Relevance: While not containing the 1,3,4-oxadiazole ring, these compounds, particularly the Naryl-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, bear structural resemblance to parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, especially the sulfonamide and substituted benzene rings. This similarity offers insights into potential building blocks for modifications. []

Compound Description: These derivatives were synthesized by reacting 2-bromoacetamide electrophiles with 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl] piperidine, and were evaluated for their biological activities. []

Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share structural similarities with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, specifically the sulfonamide and substituted benzene rings. These similarities provide insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []

N-ethyl substituted sulfonamides (11a–k)

Compound Description: These sulfonamides, derived from 4-(Piperidine-1-yl)aniline, were synthesized and investigated for their biological activities. []

Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share a structural similarity with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, particularly the sulfonamide and substituted benzene rings. This similarity provides insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []

N'-(1-(phenylsulfonyl)piperidine-4-carbonyl)sulfonohydrazide derivatives (14a-n)

Compound Description: Synthesized from ethyl isonipecotate, these derivatives were designed as potential cholinesterase inhibitors. []

Relevance: Despite the absence of the 1,3,4-oxadiazole ring, these compounds share structural elements with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, notably the presence of a sulfonamide group and a substituted piperidine ring. This structural similarity, though not directly related to the core structure, provides insights into potential bioisosteric replacements. []

S-substituted 1,3,4-Oxadiazol derivatives (16a-v)

Compound Description: Synthesized from 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-thiol, these derivatives were evaluated for their biological activities. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Although they lack the benzamide moiety, the presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []

5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide (23a-k)

Compound Description: These compounds were synthesized from various carboxylic acids and evaluated for their biological activities. []

Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a piperidine-sulfonyl benzyl sulfide moiety linked to the 2-position of the oxadiazole provides valuable insights into potential structural modifications for modulating biological activity. []

Compound Description: These series of compounds incorporating a 2-mercaptobenzothiazole scaffold with various heterocyclic rings were synthesized and assessed for their antimicrobial, analgesic, and anti-inflammatory properties. []

Relevance: While these compounds do not possess the exact core structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the ODZ1-15 series incorporates a 1,3,4-oxadiazole ring. Exploring the structure-activity relationships within this series, particularly the influence of different substituents on the aryloxymethyl group attached to the oxadiazole, can provide valuable insights for modifying the target compound. []

Compound Description: SB-674042 is a selective OX1 antagonist. []

Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Despite lacking the benzamide group, the presence of a phenyl group at the 5-position of the oxadiazole ring and its connection to a pyrrolidine ring provides insights into potential structural variations. []

Overview

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a unique combination of functional groups, which contributes to its biological activity and chemical reactivity.

Source

The compound can be synthesized through various methods, and its structural details can be found in several chemical databases and patent literature. Notably, patents related to similar compounds have been documented, which provide insights into their synthesis and applications .

Classification

This compound falls under the category of oxadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability, making it a subject of interest in pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step reactions that include:

  1. Formation of the Oxadiazole Ring: This is achieved by reacting an appropriate hydrazide with a carboxylic acid derivative.
  2. Bromination: The introduction of bromine into the thiophene moiety is performed using brominating agents.
  3. Coupling Reaction: The final step involves coupling the morpholinosulfonyl group with the benzamide structure through a nucleophilic substitution reaction.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high-purity products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final compound.

Molecular Structure Analysis

Structure

The molecular formula of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is C16H16BrN3O3S. The structure includes:

  • A bromothiophene ring
  • An oxadiazole moiety
  • A morpholinosulfonyl group attached to a benzamide backbone

Data

The compound exhibits specific stereochemistry due to the presence of multiple chiral centers. Its three-dimensional structure can be visualized using computational chemistry software which helps predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can participate in several chemical reactions:

  1. Nucleophilic Substitution: The sulfonyl group can be replaced by various nucleophiles under suitable conditions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles.
  3. Reduction Reactions: The oxadiazole ring can be reduced to yield different derivatives.

Technical Details

These reactions often require specific catalysts or reagents to enhance selectivity and yield. Reaction conditions such as pH and temperature are critical for optimizing outcomes.

Mechanism of Action

Process

The mechanism of action for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves:

  1. Target Interaction: The compound binds to specific biological targets such as enzymes or receptors.
  2. Inhibition or Activation: Depending on the target, it may inhibit enzymatic activity or modulate receptor signaling pathways.
  3. Biological Response: This interaction leads to downstream effects that contribute to its pharmacological profile.

Data

Studies have shown that oxadiazole derivatives exhibit significant activity against various cancer cell lines and pathogens, indicating their potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant data from studies indicate that compounds with similar structures often exhibit good thermal stability .

Applications

Scientific Uses

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery for treating various diseases including cancer and infections.
  2. Material Science: In the development of new materials with specific electronic properties due to its unique molecular structure.
  3. Biological Research: Used as a tool compound in studying biological pathways related to its target interactions.

Properties

CAS Number

1021070-81-4

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C17H15BrN4O5S2

Molecular Weight

499.35

InChI

InChI=1S/C17H15BrN4O5S2/c18-14-6-5-13(28-14)16-20-21-17(27-16)19-15(23)11-1-3-12(4-2-11)29(24,25)22-7-9-26-10-8-22/h1-6H,7-10H2,(H,19,21,23)

InChI Key

LYHQRIPSEHLIFB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.